7-(+/-)-Methyl-estra-4-ene-3,17-dione, also known as 7α-methyl-19-norandrostenedione or MENT dione, is a synthetic anabolic-androgenic steroid derived from the steroid framework of estradiol. It is structurally related to nandrolone and acts as a potent androgen receptor agonist, promoting muscle hypertrophy and strength gains. This compound has gained attention for its potential applications in performance enhancement within athletics and bodybuilding contexts .
The synthesis of 7-(+/-)-Methyl-estra-4-ene-3,17-dione can be achieved through several methods that involve the modification of existing steroid structures. Common synthetic pathways include:
The reaction conditions often require careful control of temperature and time to ensure high yields and purity of the final product. For instance, reactions may be conducted at temperatures ranging from -10 °C to 40 °C, with specific time frames for each step to avoid side reactions .
The chemical reactivity of 7-(+/-)-Methyl-estra-4-ene-3,17-dione primarily involves:
These reactions are typical for steroid compounds and are crucial for modifying functional groups to enhance anabolic properties .
Reactions often utilize various catalysts and reagents tailored for specific transformations while minimizing byproducts. For instance, cerium trichloride is frequently employed in selective reduction processes .
7-(+/-)-Methyl-estra-4-ene-3,17-dione acts primarily through its interaction with androgen receptors in muscle tissue. Upon binding to these receptors, it initiates signaling pathways that promote:
This mechanism underlies its use in performance enhancement contexts .
Research indicates that compounds like MENT dione can significantly influence muscle mass gains compared to other steroids due to their potent receptor affinity and activity .
7-(+/-)-Methyl-estra-4-ene-3,17-dione typically appears as a crystalline solid with specific melting points that vary based on purity and formulation.
Key chemical properties include:
Data regarding toxicity and safety precautions indicate that handling should include protective equipment to avoid inhalation or skin contact .
7-(+/-)-Methyl-estra-4-ene-3,17-dione has notable applications in:
Due to its anabolic properties, it remains a subject of interest in both sports science and pharmacology .
The synthesis of 7α-methyl-estra-4-ene-3,17-dione relies on strategic functionalization of steroidal precursors. A common approach starts with estradiol derivatives, employing selective methylation at the C7α position. This involves oxidation and reduction steps to introduce the Δ4-3-keto functionality while preserving the 17-keto group. Key intermediates undergo photochemical cyclization of N-benzoyl enamines to establish the methylated A/B ring junction [8]. For instance, irradiation of substituted enamides (e.g., 18 in [2]) yields the 7α-methyl lactam 19a with high diastereoselectivity (60% yield), driven by anion epimerization and suprafacial [1,5] hydride shifts [2].
Industrial routes leverage propionyl-CoA metabolism in engineered Mycolicibacterium strains. Overexpression of propionyl-CoA carboxylase genes (pccA/pccB) enhances precursor flux, while deletion of the transcriptional repressor pccD reduces intracellular propionyl-CoA accumulation by 42%, increasing androstenedione (AD) yields by 1.7-fold [7]. Table 1 summarizes key synthetic strategies:
Table 1: Synthetic Methods for 7α-Methyl-Estra-4-ene-3,17-dione
Method | Key Step | Yield | Diastereoselectivity |
---|---|---|---|
Photochemical Cyclization | Enamide irradiation | 60% | >95% (7α) |
Microbial Conversion | Phytosterol side-chain degradation | 164.5 mg/L | N/A |
Mannich Condensation | Tropane intermediate formation | 26–48% | Moderate |
The C7 position’s stereochemical environment dictates biological activity. 7β-Hydroxyandrost-4-ene-3,17-dione (7β-OH-AD) synthesis exemplifies this, achieved via mutant P450-BM3 enzymes (mP450-BM3) expressed in Mycolicibacterium neoaurum. Protein engineering improved mP450-BM3 activity by 1.38×, boosting 7β-OH-AD yields from 34.24 mg/L to 66.25 mg/L [3]. NADPH supply is critical; co-expression of NAD kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PDH) elevated titers to 164.52 mg/L [3].
C7 modifications influence aromatase inhibition and dopamine receptor affinity. 7β-Methyl substitutions in steroidal aromatase inhibitors enhance binding rigidity, while 6/7-exo-methyl tropanes exhibit reduced serotonin transporter (SERT) affinity due to steric clashes [4] [6]. Table 2 highlights stereochemical impacts:
Table 2: Biological Effects of C7 Modifications
Compound | C7 Configuration | Biological Target | Activity Shift |
---|---|---|---|
7β-OH-AD | β-hydroxy | Ursodeoxycholic acid precursor | Choleretic activity |
6-exo-Methyl-3β-phenyltropane | exo-methyl | SERT | 12-fold reduced affinity vs. β-CIT |
7α-Methyl-Dihydrexidine | α-methyl | D1 dopamine receptor | >500-fold reduced affinity |
Synthetic access to 7α- and 7β-methyl isomers faces distinct challenges. 7β-Methyl isomers require non-photochemical routes, such as the intramolecular Henry reaction of nitrobenzophenones [2]. For orvinol opioids, aqueous Diels-Alder reactions with methacrolein yield 7β-methyl adducts (4b) with moderate diastereoselectivity (66% β-selectivity) [10]. In contrast, 7α-methyl isomers form preferentially under photocyclization due to anion-directed epimerization [2].
Biological disparities are pronounced:
Table 3: Comparative Properties of 7-Methyl Isomers
Isomer | Synthetic Method | D1 Receptor Affinity (nM) | KOR Agonism |
---|---|---|---|
7α-Methyl | Photocyclization | >10,000 | Not tested |
7β-Methyl | Henry reaction/Aqueous Diels-Alder | 6,540 | Absent |
Phytosterols (PS) from plant oils serve as cost-effective substrates for 7-methylated steroid synthesis via microbial side-chain degradation. Engineered Mycolicibacterium strains convert PS to AD, which is hydroxylated at C7 by engineered P450-BM3 [3] [7]. Key advancements include:
Table 4: Phytosterol Conversion Optimization Strategies
Engineering Target | Modification | Outcome |
---|---|---|
NADPH supply | NADK + G6PDH overexpression | 7β-OH-AD titer ↑ 164.52 mg/L |
Propionyl-CoA flux | pccD deletion | Propionyl-CoA ↓ 30%, AD yield ↑ 37% |
Pathway integration | mP450-BM3 in AD-producing strains | One-step PS → 7β-OH-AD |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: